molecular formula C17H13ClO B11849699 (2-Chlorophenyl)(naphthalen-1-yl)methanol CAS No. 42074-40-8

(2-Chlorophenyl)(naphthalen-1-yl)methanol

Cat. No.: B11849699
CAS No.: 42074-40-8
M. Wt: 268.7 g/mol
InChI Key: QAXUTJPIKLANIJ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(naphthalen-1-yl)methanol is an organic compound that features a chlorinated phenyl group and a naphthyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with naphthalene in the presence of a reducing agent. One common method is the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

    Oxidation: (2-Chlorophenyl)(naphthalen-1-yl)ketone.

    Reduction: (2-Chlorophenyl)(naphthalen-1-yl)methane.

    Substitution: (2-Methoxyphenyl)(naphthalen-1-yl)methanol or (2-Cyanophenyl)(naphthalen-1-yl)methanol.

Scientific Research Applications

(2-Chlorophenyl)(naphthalen-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(naphthalen-1-yl)methanone
  • (2-Chlorophenyl)(naphthalen-1-yl)methane
  • (2-Methoxyphenyl)(naphthalen-1-yl)methanol

Uniqueness

(2-Chlorophenyl)(naphthalen-1-yl)methanol is unique due to the presence of both a chlorinated phenyl group and a naphthyl group, which confer distinct chemical and physical properties

Properties

CAS No.

42074-40-8

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

(2-chlorophenyl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C17H13ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H

InChI Key

QAXUTJPIKLANIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3Cl)O

Origin of Product

United States

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